NADPH Oxidase Inhibition and In Vivo Anti-Inflammatory Efficacy in Spinal Cord Injury
The compound was evaluated as a NADPH oxidase inhibitor in a mouse model of spinal cord injury. While the vendor datasheet lists this compound as the active entity referenced in Impellizzeri et al. (2011) [1], the published study describes a structurally related Nox inhibitor (a pyridazinone-scaffold compound). No head-to-head data comparing CAS 1207010-18-1 directly to the study compound or to the widely used Nox inhibitor apocynin are available from non-excluded primary sources. This lack of direct quantitative comparison prevents confident procurement prioritization over well-characterized alternatives such as GKT137831 (setanaxib) or apocynin.
| Evidence Dimension | NADPH oxidase inhibition / in vivo anti-inflammatory activity (spinal cord injury model) |
|---|---|
| Target Compound Data | Not directly quantified in publicly accessible primary literature for CAS 1207010-18-1 |
| Comparator Or Baseline | Apocynin (IC50 ~10 µM for Nox2 in cell-free assays); GKT137831 (Ki ~110 nM for Nox1, ~170 nM for Nox4) |
| Quantified Difference | Unavailable |
| Conditions | Mouse spinal cord injury model (Impellizzeri et al., Biochem. Pharmac. 2011) |
Why This Matters
Without quantitative peer-reviewed data for this exact compound, it cannot be scientifically justified over lower-cost, well-validated Nox inhibitors for procurement.
- [1] Impellizzeri, D., et al. (2011). The protective effect of a novel NADPH oxidase inhibitor in experimental spinal cord injury. Biochemical Pharmacology, 81(5), 636-645. View Source
